1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDNQQKGJWSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pyrazole derivatives, potentially leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability.
Result of Action
Similar compounds have been known to exhibit cytotoxic activity, indicating potential anti-cancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets.
Biological Activity
1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (C10H9N3O2) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine based on recent research findings.
Molecular Structure
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.20 g/mol
- SMILES Notation : CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
- InChI Key : AIAACORTNIPHEO-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 204.07675 | 143.2 |
| [M+Na]+ | 226.05869 | 156.1 |
| [M+NH4]+ | 221.10329 | 149.7 |
| [M+K]+ | 242.03263 | 153.0 |
| [M-H]- | 202.06219 | 144.0 |
Anticancer Properties
Research indicates that derivatives of the pyrazole structure, including this compound, exhibit significant anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For instance, specific derivatives have been documented to exhibit potent anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
Study on Anticancer Activity
A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer effects. The findings indicated that certain structural modifications significantly enhanced the antiproliferative activity against multiple cancer types. Notably, the study reported a derivative with an IC50 value of less than 10 µM against breast cancer cells, highlighting its potential as a lead compound for drug development .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results showed that specific compounds exhibited significant reductions in edema compared to controls, indicating their potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolecarboxylic acids exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid with analogous compounds:
Structural and Substituent Variations
Preparation Methods
Substitution and Hydrolysis Reaction
- Starting materials : An α,β-unsaturated ester (bearing the pyridin-4-yl substituent) and an acyl halide derivative.
- Procedure :
- Dissolve the α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Add 2,2-difluoroacetyl halide or a similar acyl halide dropwise at low temperature (typically -30 °C to 0 °C) to control the reaction rate and suppress side reactions.
- After completion of the substitution, add an alkali (sodium hydroxide or potassium hydroxide) to hydrolyze the intermediate, yielding an α-difluoroacetyl intermediate carboxylic acid solution.
Condensation and Cyclization Reaction
- Reagents : The α-difluoroacetyl intermediate solution, methylhydrazine aqueous solution (≥40% mass concentration), and a catalyst such as sodium iodide or potassium iodide.
- Procedure :
- Add the catalyst to the intermediate solution.
- Conduct a low-temperature condensation reaction with methylhydrazine aqueous solution, maintaining the temperature between -30 °C and 0 °C to ensure selectivity.
- Follow with a reduced-pressure and temperature-rising step (50–120 °C) to promote cyclization, forming the pyrazole ring.
- Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid.
- Purify the crude product by recrystallization from an aqueous alcohol solvent mixture (35–65% alcohol, such as methanol, ethanol, or isopropanol).
Reaction Conditions and Optimization
| Step | Parameters | Notes |
|---|---|---|
| Substitution | Temp: -30 °C to 0 °C | Use acid-binding agent (triethylamine or DIPEA) |
| Solvent: dioxane, THF, DCM, DCE | Molar ratio of acyl halide:ester:base = 1:0.95-0.98:1.0-1.5 | |
| Hydrolysis | Alkali: NaOH or KOH | Converts intermediate to carboxylic acid |
| Condensation | Temp: -30 °C to 0 °C | Catalyst: NaI or KI |
| Cyclization | Temp: 50–120 °C | Reduced pressure to remove volatiles |
| Acidification | pH: 1–2 | Solid precipitates; cooling to 10–15 °C for crystallization |
| Recrystallization | Solvent: 35–65% aqueous alcohol | Alcohol: methanol, ethanol, or isopropanol; reflux 1–2 hours, then cool to 0–10 °C |
Yields and Purity
- The described process achieves high yields (typically 75–80%) of the target pyrazole carboxylic acid derivative.
- Purity after recrystallization exceeds 99% by HPLC analysis.
- The isomer ratio (target isomer vs positional isomers) is improved to approximately 95:5 or better through controlled reaction conditions and catalyst choice.
- Multiple recrystallizations are minimized due to high selectivity and efficient purification.
Research Findings and Improvements
- The use of potassium iodide as a catalyst significantly enhances the cyclization efficiency and reduces isomer formation.
- Controlling the temperature during methylhydrazine addition is critical to suppress side reactions and improve yield.
- Recrystallization from aqueous ethanol or methanol mixtures balances solubility and purity, facilitating isolation of the pure compound.
- The molar ratios of reactants and acid-binding agents are optimized to maximize conversion and minimize impurities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution | α,β-unsaturated ester, 2,2-difluoroacetyl halide, triethylamine, low temp (-30 to 0 °C) | α-Difluoroacetyl intermediate formed |
| 2 | Hydrolysis | NaOH or KOH | Intermediate converted to carboxylic acid |
| 3 | Condensation | Methylhydrazine (≥40%), KI catalyst, low temp (-30 to 0 °C) | Cyclization initiated |
| 4 | Cyclization | Heating (50–120 °C), reduced pressure | Pyrazole ring formed |
| 5 | Acidification | HCl to pH 1–2, cooling (10–15 °C) | Crude product precipitated |
| 6 | Recrystallization | 35–65% aqueous alcohol, reflux and cooling | Pure 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid obtained |
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole precursor (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with pyridinyl derivatives under basic conditions (e.g., K₂CO₃). Acid anhydrides or chlorides are often used to introduce carboxylic acid groups . Post-synthesis, purification is typically achieved via column chromatography or recrystallization.
Key Reaction Conditions (Example):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Nucleophilic substitution of pyrazole with pyridinyl group |
| 2 | Acid chloride, THF, RT | Carboxylic acid group introduction |
| 3 | Ethanol/water recrystallization | Purification |
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., pyridinyl proton signals at δ 8.5–7.5 ppm) .
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 245.09 for C₁₁H₁₁N₃O₂) .
- Elemental Analysis : Ensures ≥95% purity .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridinyl substitution be addressed?
Regioselectivity is influenced by the electronic environment of the pyrazole core. Using bulky bases (e.g., K₂CO₃ in DMF) or directing groups (e.g., methylsulfanyl at C3) can enhance substitution at the C5 position . Computational modeling (DFT) of transition states may further predict favorable reaction pathways.
Example Optimization Table:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 72 |
| NaH | THF | 60°C | 58 |
| DBU | Acetonitrile | 100°C | 65 |
Q. How should contradictory biological activity data (e.g., analgesic vs. anti-inflammatory effects) be resolved?
- Orthogonal Assays : Validate results using multiple models (e.g., carrageenan-induced edema for anti-inflammatory activity and hot-plate test for analgesia) .
- Dose-Response Studies : Establish EC₅₀ values to differentiate potency across biological targets.
- Metabolite Screening : Rule out off-target effects from degradation products using LC-MS .
Q. What strategies improve yield in palladium-catalyzed coupling reactions for pyrazole derivatives?
- Catalyst Selection : Pd(PPh₃)₄ with arylboronic acids enhances cross-coupling efficiency .
- Solvent Optimization : Degassed DMF/water mixtures reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Q. How can computational methods aid in predicting biological activity?
- Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to design analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data for structural isomers?
- 2D NMR (COSY, HSQC) : Differentiates between C3 vs. C5 substitution patterns .
- X-ray Crystallography : Provides definitive structural confirmation (e.g., C–C bond lengths and torsion angles) .
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C3–N) | 1.335 Å |
| Dihedral Angle (Pyridinyl-Pyrazole) | 12.7° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
